molecular formula C8H8FN5 B15327555 (1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine

(1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine

Cat. No.: B15327555
M. Wt: 193.18 g/mol
InChI Key: IYVSXDNCBCWDOZ-UHFFFAOYSA-N
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Description

(1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methanamine (CAS 1105192-86-6) is a fluorinated heterocyclic compound with the molecular formula C 8 H 8 FN 5 and a molecular weight of 193.18 g/mol . This chemical serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research . The tetrazole ring, a bioisostere for a carboxylic acid moiety, can impart improved metabolic stability and enhance binding affinity in drug-like molecules, while the aromatic fluorine and primary amine functional groups offer valuable sites for further chemical modification and derivatization . Researchers utilize this scaffold in the design and synthesis of novel compounds for various pharmaceutical and agrochemical applications. Its structural features make it a valuable intermediate in developing potential enzyme inhibitors, receptor ligands, and functional materials. This product is supplied at a purity of 98% and is intended for research and development purposes exclusively . This product is For Research Use Only. Not for diagnostic or therapeutic use, or human consumption.

Properties

Molecular Formula

C8H8FN5

Molecular Weight

193.18 g/mol

IUPAC Name

[1-(4-fluorophenyl)tetrazol-5-yl]methanamine

InChI

InChI=1S/C8H8FN5/c9-6-1-3-7(4-2-6)14-8(5-10)11-12-13-14/h1-4H,5,10H2

InChI Key

IYVSXDNCBCWDOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine typically involves the reaction of 4-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can convert the tetrazole ring to a more saturated form, such as a triazole or an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of triazoles or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methanamine, including tetrazole rings, fluorophenyl groups, or methanamine derivatives. Key comparisons are summarized in Table 1 .

Structural Modifications and Functional Group Effects

Fluorophenyl vs. Other Aromatic Groups: The 4-fluorophenyl group in the target compound enhances electronic effects (e.g., electron-withdrawing) compared to non-fluorinated analogs. For instance, compound 13c (4-fluorophenyl) shows distinct $^1$H NMR aromatic shifts (δ 7.40–7.30) compared to 17b (3-nitrobenzyl, δ 8.37–7.12), reflecting nitro group deshielding . Replacement with bulkier groups (e.g., tert-butyl in 13c) reduces synthetic yields (19% vs. 82% for 17b), likely due to steric hindrance .

Methanamine Derivatives: The methanamine group in the target compound contrasts with thiosemicarbazide (5f) and dihydroisoxazole (4) derivatives.

Tetrazole Ring Stability :

  • Tetrazole rings in all compounds show stability under acidic conditions. For example, 5f retains the tetrazole moiety even after condensation with thiosemicarbazide, as confirmed by IR (1579 cm⁻¹, C=N stretch) .

Physicochemical and Spectral Properties

  • NMR Trends : Aromatic protons in fluorophenyl-containing compounds resonate between δ 7.12–8.37, influenced by substituents (e.g., nitro groups in 17b cause downfield shifts) .

Q & A

Q. What are the optimized synthetic routes for (1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of nitrile precursors with sodium azide under acidic conditions to form the tetrazole ring, followed by functionalization of the methanamine group. For example:

Tetrazole formation : React 4-fluorophenylacetonitrile with sodium azide and ammonium chloride in DMF at 100°C for 12 hours .

Methanamine introduction : Use reductive amination with formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 .
Optimization factors include solvent polarity (DMF vs. THF), temperature control (±5°C), and stoichiometric ratios (1:1.2 nitrile-to-azide). Yields range from 60–85% depending on purity of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : <sup>1</sup>H NMR shows distinct signals for the methanamine NH2 group (δ 2.8–3.2 ppm, broad singlet) and fluorophenyl aromatic protons (δ 7.2–7.6 ppm, doublets). <sup>19</sup>F NMR confirms para-fluorine substitution (δ -110 to -115 ppm) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]<sup>+</sup> at m/z 220.1 (calculated 220.08) .
  • X-ray Crystallography : Resolves tetrazole ring planarity (dihedral angle < 5° with fluorophenyl) and hydrogen bonding in crystalline forms .

Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 32 µg/mL) and C. albicans .
  • Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) via fluorescence polarization (IC50 values reported at 12 µM) .
  • Cytotoxicity : MTT assay on HEK-293 cells (CC50 > 100 µM suggests low toxicity) .

Advanced Research Questions

Q. How does the electron-withdrawing 4-fluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The fluorine atom stabilizes the tetrazole ring via inductive effects, reducing electron density at the C-5 position. This enhances susceptibility to nucleophilic attacks (e.g., SNAr reactions) at C-5 when using amines or thiols in polar aprotic solvents (e.g., DMSO, 60°C). Kinetic studies show a 30% faster reaction rate compared to non-fluorinated analogs .

Q. What computational strategies predict binding interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to identify hydrogen bonds between the methanamine group and Arg120/Val523 (binding energy: -8.2 kcal/mol) .
  • DFT Calculations : B3LYP/6-31G* level optimizations reveal frontier molecular orbitals (HOMO-LUMO gap: 4.1 eV), correlating with redox stability in biological environments .

Q. How can contradictory bioactivity data from different studies be resolved?

  • Methodological Answer :
  • Purity Analysis : Compare HPLC traces (C18 column, 0.1% TFA/ACN gradient) to identify impurities >0.5% that may skew results .
  • Isomer Control : Verify absence of regioisomers (e.g., 2-fluorophenyl byproducts) via <sup>19</sup>F NMR .
  • Assay Reproducibility : Standardize cell culture conditions (e.g., FBS concentration, passage number) to minimize variability .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Methanamine Derivatization : Acetylation (to reduce polarity) increases logP from 1.2 to 2.1, improving blood-brain barrier penetration (tested in MDCK-MDR1 assays) .
  • Fluorophenyl Replacement : Substituting with 3,4-difluorophenyl improves COX-2 selectivity (30-fold over COX-1) but reduces aqueous solubility .

Q. How does pH and temperature affect the compound’s stability in solution?

  • Methodological Answer :
  • pH Stability : Monitor degradation via UV-Vis (λmax 270 nm) over 72 hours. Stable at pH 5–7 (≤5% degradation), but hydrolyzes rapidly at pH >9 (t1/2 = 4 hours) .
  • Thermal Stability : TGA/DSC shows decomposition onset at 180°C, with no degradation below 100°C in solid state .

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